Cas no 1040639-41-5 (1-(2,4-difluorophenyl)-3-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea)

1-(2,4-Difluorophenyl)-3-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea is a synthetic urea derivative featuring a triazolopyridazine core, known for its potential applications in medicinal chemistry and agrochemical research. The compound's structure combines a difluorophenyl moiety with a triazolopyridazine-ether linkage, offering unique electronic and steric properties that may enhance binding affinity in target interactions. Its modular design allows for further functionalization, making it a versatile intermediate in the development of biologically active molecules. The presence of fluorine atoms may improve metabolic stability and lipophilicity, while the triazolopyridazine scaffold could contribute to selective inhibition or modulation of specific biological pathways. This compound is of interest for structure-activity relationship studies in drug discovery.
1-(2,4-difluorophenyl)-3-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea structure
1040639-41-5 structure
商品名:1-(2,4-difluorophenyl)-3-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea
CAS番号:1040639-41-5
MF:C15H14F2N6O2
メガワット:348.307468891144
CID:5833678
PubChem ID:25887558

1-(2,4-difluorophenyl)-3-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea 化学的及び物理的性質

名前と識別子

    • 1-(2,4-difluorophenyl)-3-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]urea
    • 1-(2,4-difluorophenyl)-3-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea
    • 1040639-41-5
    • SR-01000921170
    • AKOS024499093
    • SR-01000921170-1
    • 1-(2,4-difluorophenyl)-3-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea
    • F5122-0206
    • インチ: 1S/C15H14F2N6O2/c1-9-20-21-13-4-5-14(22-23(9)13)25-7-6-18-15(24)19-12-3-2-10(16)8-11(12)17/h2-5,8H,6-7H2,1H3,(H2,18,19,24)
    • InChIKey: ZZFBEAKMBUTCJH-UHFFFAOYSA-N
    • ほほえんだ: N(C1=CC=C(F)C=C1F)C(NCCOC1=NN2C(C)=NN=C2C=C1)=O

計算された属性

  • せいみつぶんしりょう: 348.11463003g/mol
  • どういたいしつりょう: 348.11463003g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 460
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 93.4Ų

1-(2,4-difluorophenyl)-3-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5122-0206-5μmol
1-(2,4-difluorophenyl)-3-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea
1040639-41-5
5μmol
$63.0 2023-09-10
Life Chemicals
F5122-0206-1mg
1-(2,4-difluorophenyl)-3-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea
1040639-41-5
1mg
$54.0 2023-09-10
Life Chemicals
F5122-0206-5mg
1-(2,4-difluorophenyl)-3-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea
1040639-41-5
5mg
$69.0 2023-09-10
Life Chemicals
F5122-0206-20mg
1-(2,4-difluorophenyl)-3-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea
1040639-41-5
20mg
$99.0 2023-09-10
Life Chemicals
F5122-0206-3mg
1-(2,4-difluorophenyl)-3-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea
1040639-41-5
3mg
$63.0 2023-09-10
Life Chemicals
F5122-0206-10mg
1-(2,4-difluorophenyl)-3-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea
1040639-41-5
10mg
$79.0 2023-09-10
Life Chemicals
F5122-0206-20μmol
1-(2,4-difluorophenyl)-3-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea
1040639-41-5
20μmol
$79.0 2023-09-10
Life Chemicals
F5122-0206-4mg
1-(2,4-difluorophenyl)-3-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea
1040639-41-5
4mg
$66.0 2023-09-10
Life Chemicals
F5122-0206-2mg
1-(2,4-difluorophenyl)-3-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea
1040639-41-5
2mg
$59.0 2023-09-10
Life Chemicals
F5122-0206-2μmol
1-(2,4-difluorophenyl)-3-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea
1040639-41-5
2μmol
$57.0 2023-09-10

1-(2,4-difluorophenyl)-3-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea 関連文献

1-(2,4-difluorophenyl)-3-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]ureaに関する追加情報

Introduction to 1-(2,4-difluorophenyl)-3-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea (CAS No. 1040639-41-5)

1-(2,4-difluorophenyl)-3-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea, also known by its CAS number 1040639-41-5, is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of molecules known as ureas and is characterized by its unique structural features, including a difluorophenyl group and a triazolopyridazine moiety. These structural elements contribute to its biological activity and make it a promising candidate for various pharmaceutical applications.

The chemical structure of 1-(2,4-difluorophenyl)-3-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea is particularly noteworthy. The presence of the difluorophenyl group enhances the compound's lipophilicity and metabolic stability, which are crucial properties for drug candidates. The triazolopyridazine moiety, on the other hand, is known for its ability to form strong hydrogen bonds and π-stacking interactions with biological targets, thereby enhancing the compound's binding affinity and selectivity.

Recent research has focused on the pharmacological properties of 1-(2,4-difluorophenyl)-3-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea. Studies have shown that this compound exhibits potent inhibitory activity against specific enzymes and receptors involved in various disease pathways. For instance, it has been reported to inhibit the activity of kinases such as PI3K and mTOR, which are key players in cellular signaling pathways associated with cancer progression. Additionally, the compound has demonstrated anti-inflammatory properties by modulating the activity of pro-inflammatory cytokines and enzymes.

In preclinical studies, 1-(2,4-difluorophenyl)-3-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea has shown promising results in both in vitro and in vivo models. In cell-based assays, it effectively inhibited the growth of various cancer cell lines while exhibiting minimal cytotoxicity towards normal cells. Animal studies have further confirmed its efficacy in reducing tumor size and improving survival rates in mouse models of cancer. These findings suggest that this compound has significant potential as a therapeutic agent for cancer treatment.

Beyond its anticancer properties, 1-(2,4-difluorophenyl)-3-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea has also been investigated for its potential use in other therapeutic areas. For example, it has shown promise in treating neurodegenerative diseases such as Alzheimer's disease by modulating the activity of key enzymes involved in amyloid-beta production and tau phosphorylation. Additionally, its anti-inflammatory properties make it a potential candidate for treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.

The development of 1-(2,4-difluorophenyl)-3-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea as a pharmaceutical product involves several stages of research and development. Initial studies focus on optimizing the compound's chemical structure to enhance its pharmacological properties while minimizing potential side effects. This is followed by extensive preclinical testing to evaluate its safety and efficacy in animal models. If these studies yield positive results, the compound can then proceed to clinical trials to assess its safety and effectiveness in human subjects.

Clinical trials are a critical phase in the drug development process and involve multiple stages. Phase I trials primarily focus on assessing the safety and tolerability of the compound in a small group of healthy volunteers or patients with the target disease. Phase II trials aim to evaluate the efficacy of the compound in a larger group of patients while continuing to monitor safety. Phase III trials involve large-scale studies to confirm the efficacy and safety of the compound before it can be approved for widespread use.

In addition to its therapeutic potential, 1-(2,4-difluorophenyl)-3-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea has also been studied for its pharmacokinetic properties. Understanding how the compound is absorbed, distributed, metabolized, and excreted by the body is crucial for optimizing its dosing regimen and minimizing side effects. Recent studies have shown that this compound exhibits favorable pharmacokinetic profiles with good oral bioavailability and a long half-life.

The synthesis of 1-(2,4-difluorophenyl)-3-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea involves several steps that require precise control over reaction conditions to ensure high yields and purity. The difluorophenyl group can be introduced through electrophilic aromatic substitution reactions or coupling reactions with difluoroaryl halides. The triazolopyridazine moiety can be synthesized through multistep processes involving cyclization reactions and functional group manipulations. The final urea linkage is typically formed through condensation reactions between appropriate amine and isocyanate precursors.

In conclusion, 1-(2, 4-difluorophenyl)-3-[ 2-{( 3-methyl [ 1, 2, 4 ] triazol [ 4, 3-b ] pyridazine -6 - yl ) oxy } ethylene ] urea (CAS No . 1040639 - 41 -5 ) is a promising compound with significant potential for various therapeutic applications . Its unique chemical structure , combined with favorable pharmacological properties , makes it an attractive candidate for further development . Ongoing research continues to explore new avenues for optimizing this compound 's therapeutic efficacy while ensuring safety . As more data becomes available from clinical trials , it is hoped that this compound will contribute significantly to advancing treatments for various diseases .

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量